N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazin-5-yl group, which is a type of nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds . The molecule also contains a propanamide group, which could potentially participate in hydrogen bonding.
Scientific Research Applications
Pyrazole Derivatives as Anti-inflammatory and Analgesic Agents
Pyrazole derivatives have been identified for their anti-inflammatory and analgesic activities. Studies have shown that compounds within this family can exhibit significant biological effects, such as inhibiting cyclooxygenase and 5-lipoxygenase activities, which are key targets for anti-inflammatory and analgesic drugs. For instance, tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, has demonstrated effective anti-inflammatory action in preclinical studies on Sprague–Dawley rats and Beagle dogs (Knight et al., 1996).
Antimicrobial and Anti-inflammatory Activities
Pyrazole chalcones and related structures have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities against various pathogens. Such activities suggest their potential use in the development of new therapeutic agents targeting inflammatory diseases and infections (Bandgar et al., 2009).
Herbicidal Applications
Some pyrazole derivatives have been investigated for their herbicidal activities, indicating the versatility of this chemical framework. For example, compounds with specific structural motifs have demonstrated effectiveness in controlling agricultural pests, showcasing the potential of pyrazole derivatives in developing new agrochemicals (Liu et al., 2008).
Potential Anticancer Activity
The structural flexibility of pyrazole derivatives allows for the design of molecules with potential anticancer activities. By modulating specific substituents, researchers aim to target various cancer pathways, offering insights into the development of novel anticancer therapeutics (Katariya et al., 2021).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-18(2)20-6-8-21(9-7-20)22-16-23-27(33)30(13-14-31(23)29-22)12-11-26(32)28-17-19-5-10-24(34-3)25(15-19)35-4/h5-10,13-15,18,22-23,29H,11-12,16-17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMSICVECBYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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